disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate involves several key steps:
Raw Material Preparation: The primary raw materials include phenol and m-cresol.
Acylation Reaction: Phenol is reacted with acyl chloride to form an ester, which is then subjected to an etherification reaction.
Oxidation Reaction: The ester is oxidized using an oxidizing agent such as potassium nitrate under suitable conditions to induce color formation.
Recrystallization: The reaction product is recrystallized to remove impurities.
Drying and Pulverization: The final product is dried and pulverized to obtain the dye in powder form.
Chemical Reactions Analysis
Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium nitrate and reducing agents like sodium dithionite.
Scientific Research Applications
Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: It is employed in certain diagnostic procedures and as a marker in medical research.
Industry: Apart from textile dyeing, it is used in the paper and leather industries for coloring purposes.
Mechanism of Action
The mechanism of action of disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate involves its ability to form covalent bonds with cellulose fibers. The sulfonate groups enhance its solubility in water, allowing it to penetrate the fibers effectively. The azo group (-N=N-) in the compound is responsible for its vivid color, and the acetamido and hydroxy groups contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its high reactivity and affinity for cellulose fibers. Similar compounds include:
Reactive Orange 13: Another reactive dye with similar applications but different chemical structure.
Reactive Red 120: A red dye used in similar industries but with different chromophore groups.
Reactive Blue 19: A blue dye with similar reactivity but different color properties.
Properties
Molecular Formula |
C20H17N3Na2O11S3 |
---|---|
Molecular Weight |
617.5 g/mol |
IUPAC Name |
disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
DHHGSXPASZBLGC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.